molecular formula C13H15ClN2OS B2858334 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide CAS No. 868230-79-9

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide

Cat. No. B2858334
CAS RN: 868230-79-9
M. Wt: 282.79
InChI Key: ZKBATOWJDAJRRE-UHFFFAOYSA-N
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Description

“N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is a derivative of benzothiazole . Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” is in good agreement with elemental and spectral data . The infrared spectra showed characteristic absorption bands at various frequencies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide” include the formation of an aryl glyoxal, ring-opening of the benzothiazole followed by condensation of the amino group with the aryl glyoxal, cyclization and oxidation .

Scientific Research Applications

Antimicrobial and Biological Activity

The synthesis of new 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole led to compounds exhibiting significant in vitro antimicrobial screening against various bacteria and fungi. This indicates potential applications in developing antimicrobial agents (Patel & Shaikh, 2010).

Anticonvulsant and Neuroprotective Effects

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. One particular compound emerged as the most effective anticonvulsant, also displaying promising neuroprotective effects (Hassan, Khan, & Amir, 2012).

Agricultural Applications

Research on solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole in agricultural applications showed these carrier systems modify release profiles of the fungicides, reducing toxicity and potentially improving fungal disease management in plants (Campos et al., 2015).

Future Directions

The future directions in the research of benzothiazole derivatives, including “N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide”, could involve further exploration of their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models . Additionally, the development of synthetic processes is one of the most significant problems facing researchers .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-3-4-5-11(17)15-13-16-12-8(2)6-9(14)7-10(12)18-13/h6-7H,3-5H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBATOWJDAJRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pentanamide

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